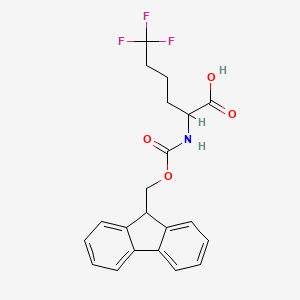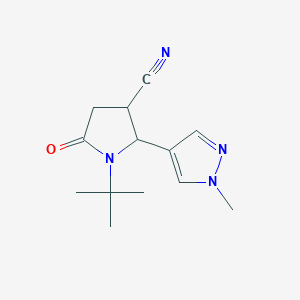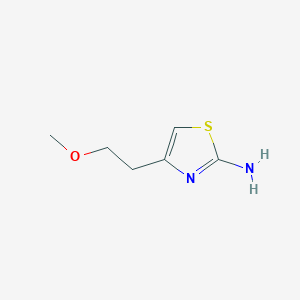
N-Fmoc-6,6,6-trifluoro-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-6,6,6-trifluoro-L-norleucine is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide engineering. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis, making this compound particularly valuable in the development of therapeutic peptides and protein studies .
Méthodes De Préparation
The synthesis of N-Fmoc-6,6,6-trifluoro-L-norleucine typically involves the alkylation of a chiral glycine equivalent. One reported method describes the use of a chiral nickel(II) complex to achieve high enantiomeric purity. The synthetic route involves three main steps: alkylation, deprotection, and purification. The overall yield of this method is approximately 82.4%, with an enantiomeric purity of 99% .
Industrial production methods for this compound are not widely documented, but the described laboratory synthesis provides a scalable and robust approach that could potentially be adapted for larger-scale production .
Analyse Des Réactions Chimiques
N-Fmoc-6,6,6-trifluoro-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Peptide Coupling: The Fmoc group allows for peptide coupling reactions, making it useful in the synthesis of peptides and proteins.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for peptide bond formation .
Applications De Recherche Scientifique
N-Fmoc-6,6,6-trifluoro-L-norleucine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of fluorinated peptides with improved pharmacokinetic properties and metabolic stability.
Peptide Engineering: It is employed in the synthesis of therapeutic peptides, allowing for precise mimicking of natural peptide-receptor interactions.
Protein Structural Studies: The incorporation of this compound into proteins aids in the study of protein structures and functions.
Antitumor and Antimicrobial Research: Derivatives of this compound have shown potential antitumor and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-Fmoc-6,6,6-trifluoro-L-norleucine is primarily related to its incorporation into peptides and proteins. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to interact more effectively with biological targets. The Fmoc group facilitates the selective incorporation of the compound into peptides, enabling the study of specific molecular pathways and interactions .
Comparaison Avec Des Composés Similaires
N-Fmoc-6,6,6-trifluoro-L-norleucine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
N-Fmoc-6-(phenylmethoxy)-L-norleucine: This compound has a phenylmethoxy group instead of a trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid: Another fluorinated amino acid with similar applications in peptide synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of the Fmoc protective group and the trifluoromethyl group, making it particularly valuable in the development of stable and bioavailable therapeutic peptides .
Propriétés
Formule moléculaire |
C21H20F3NO4 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27) |
Clé InChI |
RVXLFAQYYCBCAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)



![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)




![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
